4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile
Description
4-((1-Oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile is a conjugated organic compound featuring a dihydronaphthalenone core linked to a benzonitrile group via a methylidene bridge. Its structure combines aromaticity from the naphthalene system with the electron-withdrawing nitrile group, making it a candidate for applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2/b16-11+ |
InChI Key |
MENDGUCJODVXAP-LFIBNONCSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
In a typical procedure, equimolar quantities of 3,4-dihydronaphthalen-1(2H)-one (2.83 mmol) and 4-cyanobenzaldehyde (2.83 mmol) are dissolved in methanol (10 mL) and cooled to 268 K in an ice-salt bath. Sodium hydroxide (25%, 5 mL) is added dropwise, followed by stirring at room temperature for 30 minutes. Thin-layer chromatography (TLC) using dichloromethane:methanol (40:1) confirms reaction completion, with purification via silica gel chromatography yielding the product as yellow crystals.
Key Parameters:
-
Solvent : Methanol enhances solubility of intermediates while minimizing side reactions.
-
Base : NaOH facilitates enolate formation, critical for the condensation step.
-
Temperature : Low initial temperatures (−20°C) suppress aldol side products.
Yield : 68–72% (reported for scaled-up reactions).
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. This method is particularly effective for condensation reactions requiring precise thermal control.
Procedure and Advantages
A mixture of 3,4-dihydronaphthalen-1(2H)-one (1.0 equiv) and 4-cyanobenzaldehyde (1.2 equiv) in acetonitrile (0.21 M) is subjected to microwave irradiation at 100°C for 15 minutes in the presence of potassium tert-butoxide (1.0 equiv). The reaction is monitored by TLC, and the crude product is purified via flash chromatography.
Yield : 75–80%.
Purity : >95% (HPLC analysis).
Friedel-Crafts Acylation Followed by Condensation
A two-step approach involving Friedel-Crafts acylation to generate the dihydronaphthalenone intermediate has been reported.
Step 1: Friedel-Crafts Acylation
Succinic anhydride reacts with a substituted benzene derivative in the presence of AlCl₃ to form 7-methoxy-3,4-dihydronaphthalen-1(2H)-one.
Step 2: Aldol Condensation
The intermediate is condensed with 4-cyanobenzaldehyde under basic conditions (piperidine/acetic anhydride) in toluene. Dean-Stark apparatus facilitates azeotropic removal of water, enhancing reaction efficiency.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Time |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH/MeOH, 25°C | 68–72 | 90 | 30 min |
| Microwave | KOtBu/CH₃CN, 100°C | 75–80 | 95 | 15 min |
| Friedel-Crafts | AlCl₃/toluene, reflux | 58–63 | 88 | 6 h |
Scale-Up Considerations
Scaling the Claisen-Schmidt reaction to 0.535 mmol (100 mg substrate) maintains a yield of 68%, demonstrating robustness. Critical factors include:
-
Solvent Volume : Maintain a 0.21 M concentration to avoid viscosity issues.
-
Purification : Gradient elution (hexane:ethyl acetate 80:20 to 70:30) ensures separation from by-products.
Mechanistic Insights
The reaction proceeds via enolate formation at the α-position of the dihydronaphthalenone, followed by nucleophilic attack on the aldehyde carbonyl. Conjugation stabilization of the α,β-unsaturated ketone product drives the equilibrium forward. Computational studies suggest that electron-withdrawing groups (e.g., nitrile) on the benzaldehyde enhance electrophilicity, accelerating the reaction.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions due to its conjugated dienophilic system:
For example, reaction with homophthalic anhydride under TiCl₄ catalysis yields tetracyclic lactams via a tandem cycloaddition-cyclization pathway .
Nucleophilic Additions
The α,β-unsaturated ketone undergoes Michael additions and conjugate substitutions :
-
Thiol addition : Nucleophiles like thiophenol attack the β-carbon, forming 1,4-adducts .
-
Amine adducts : Primary amines (e.g., hydrazines) form hydrazones at the carbonyl, with subsequent tautomerization .
Example reaction with hydrazine :
This product exhibits anti-neuroinflammatory activity via NF-κB pathway inhibition .
Nitrile Group Reactivity
-
Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid or amide .
-
Cyclization : With thiols or amines, intramolecular cyclization forms heterocycles (e.g., thiazoles) .
Ketone Modifications
-
Reduction : Catalytic hydrogenation reduces the enone to a saturated alcohol .
-
Grignard addition : Organometallic reagents add to the carbonyl, forming tertiary alcohols .
Stability and Reaction Optimization
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess Minimum Inhibitory Concentrations (MIC) as low as 0.004 mg/mL against various bacterial strains, indicating potent antibacterial activity . The structure–activity relationship suggests that modifications to the naphthalene and benzonitrile components can enhance efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
Anticancer Potential
The compound's structural characteristics may also confer anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and proliferation.
Acetylcholinesterase Inhibition
Research has highlighted the potential of compounds related to this compound as inhibitors of acetylcholinesterase (AChE). This enzyme plays a critical role in the breakdown of acetylcholine, and its inhibition is a strategy for treating neurodegenerative diseases like Alzheimer's. Studies demonstrate that certain derivatives exhibit significant AChE inhibitory activity, suggesting that modifications to the benzylidene component can enhance potency .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various naphthalene derivatives, compounds exhibiting structural similarity to this compound showed excellent activity against both Gram-positive and Gram-negative bacteria. The study reported that specific substitutions on the naphthalene ring significantly influenced antibacterial potency, with some compounds achieving MIC values lower than those of standard antibiotics .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of AChE inhibitors derived from similar structures. The findings indicated that these compounds could improve cognitive function in animal models through their action on cholinergic pathways. The study employed behavioral tests like the Y-maze and Object Recognition Test to assess cognitive improvement following treatment with these compounds .
Mechanism of Action
The mechanism of action of 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
4-[(E)-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile
- Structural Difference: The 6-methoxy substitution on the dihydronaphthalenone ring introduces electron-donating effects, altering electronic properties compared to the unsubstituted parent compound.
- Synthesis : Prepared via decarboxylative cross-coupling or condensation reactions, similar to methods in , but with methoxy-substituted precursors.
- Applications : Enhanced solubility due to the methoxy group may improve bioavailability in drug design .
4-(5-(1,3,4-Trioxo-3,4-dihydronaphthalen-2(1H)-ylidene)-5l4-phenothiazin-10(5H)-yl)benzonitrile (Compound 16)
- Structural Difference: Incorporates a phenothiazine ring fused to the dihydronaphthalenone system, introducing sulfur and additional oxygen atoms.
- Properties : The extended conjugation and heteroatoms enhance redox activity, making it suitable for electro-oxidative applications (e.g., sulfurylide synthesis) .
- Biological Activity: Phenothiazine derivatives are known for antipsychotic activity, but this compound’s nitrile group may redirect its pharmacological profile .
4-(4-Oxo-1,4-Dihydroquinazolin-2-yl)benzonitrile
- Structural Difference: Replaces the dihydronaphthalenone with a quinazolinone ring, a scaffold prevalent in kinase inhibitors.
- Synthesis : Likely synthesized via cyclocondensation of anthranilic acid derivatives with benzonitrile-containing aldehydes.
Diarylpyrimidine Derivatives (e.g., TF2, TF3)
- Structural Difference: Pyrimidine rings replace the dihydronaphthalenone, with amino linkages to benzonitrile groups.
- Biological Activity: TF2 and TF3 in exhibit anti-HIV activity (IC₅₀ < 1 µM) due to pyrimidine’s role in reverse transcriptase inhibition.
- Thermodynamic Stability: Higher melting points (198–205°C) suggest stronger crystalline packing than the dihydronaphthalenone analog .
Hydantoin Derivatives (e.g., Compounds 186, 197)
- Structural Difference: Imidazolidinone rings with ketone and nitrile substituents.
- Applications: In and , these compounds show antimycobacterial activity (MIC ~1.8 µM for M. tuberculosis), linked to hydantoin’s ability to disrupt cell wall synthesis. The dihydronaphthalenone analog may lack this specificity .
- Synthesis : Alkylation of hydantoin precursors with bromo-ketones, differing from the parent compound’s likely condensation-based route .
Physicochemical and Spectral Comparisons
NMR and MS Data
- 4-((1-Oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile : Expected aromatic proton signals at δ 7.5–8.2 ppm (naphthalene) and δ 4.0–4.5 ppm (methylidene bridge), based on analogs in and .
- Compound 16 (): Distinct ¹H NMR signals at δ 8.21 (naphthalene H) and δ 6.37 (phenothiazine H), with HRMS confirming m/z 473.0965 .
- TF2 () : ¹H NMR shows NH signals at δ 10.09 ppm, absent in the parent compound due to differing substituents .
Solubility and Stability
Biological Activity
4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by a naphthalene-derived moiety linked to a benzonitrile group. Its structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be critical in various metabolic pathways. For instance, it has been associated with the inhibition of firefly luciferase (EC 1.13.12.7), which plays a role in bioluminescence and has implications in biological assays .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties by interfering with cellular signaling pathways. For example, related compounds have demonstrated the ability to downregulate CD44 expression and inhibit ERK phosphorylation in tumor models .
- Antioxidant Properties : Some studies have indicated that similar naphthalene-based compounds possess antioxidant activities, which may contribute to their protective effects against oxidative stress in cells.
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of Firefly Luciferase | Enzyme inhibition | |
| Antitumor Effects | Downregulation of CD44 | |
| Antioxidant Activity | Scavenging free radicals |
Case Study 1: Antitumor Effects
In a study involving malignant pleural mesothelioma, the combination of 4-methylumbelliferone (a structural analog) and trametinib showed enhanced antitumor effects compared to either agent alone. This suggests that compounds with similar structures may also exhibit synergistic effects in cancer therapy .
Case Study 2: Enzyme Interaction
Research on the interactions of naphthalene derivatives with pyruvate metabolism enzymes revealed potential inhibitory effects. The findings imply that these compounds could modulate metabolic pathways crucial for cellular energy production .
Research Findings
Recent investigations into this compound have highlighted its potential as a lead compound for further development in pharmacology. The synthesis of phthalocyanine derivatives from this compound has opened avenues for exploring its application in photodynamic therapy and as a dye in various biological systems .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile and its derivatives?
- Methodology : The compound and its derivatives are synthesized via N-alkylation or nucleophilic substitution reactions. For example, derivatives with imidazolidinone scaffolds are prepared by reacting 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with α-bromo ketones under basic conditions (e.g., triethylamine) in dioxane or DMF . Yields range from 60% to 89%, depending on substituent steric effects and reaction time .
- Key Optimization : Use of 4-amino-1,2,4-triazole instead of 1H-triazole improves yields (up to 79%) under milder conditions, as demonstrated in analogous benzonitrile syntheses .
Q. How is structural characterization performed for this compound and its analogs?
- Techniques :
- NMR Spectroscopy : and NMR (e.g., DMSO-) confirm substitution patterns and stereochemistry. For example, aromatic protons in derivatives appear as doublets (δ 7.72–8.01 ppm), while carbonyl carbons resonate at δ 174–206 ppm .
- UPLC-MS : Retention times (e.g., 1.59–1.92 min) and mass spectra (e.g., m/z 338–390 [M-H]) verify purity and molecular weight .
Q. What are the stability considerations for benzonitrile derivatives under varying conditions?
- Storage : Derivatives with thiol groups (e.g., 4-(mercaptomethyl)benzonitrile) require inert atmospheres to prevent oxidation .
- Reactivity : α,β-unsaturated ketone moieties in the dihydronaphthalenone backbone may undergo Michael additions under basic conditions, necessitating pH control during synthesis .
Advanced Research Questions
Q. How do substituents influence biological activity in Mycobacterium tuberculosis (Mtb) studies?
- Experimental Design : Minimum Inhibitory Concentration (MIC) assays using M. tuberculosis H37Rv and resazurin-based fluorescent readouts. Derivatives with cyclohexyl or adamantyl groups show moderate activity (MIC ~1.8–50 µM), comparable to isoniazid controls .
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., adamantane) enhance lipophilicity and membrane penetration, improving anti-tubercular efficacy .
Q. What computational methods support mechanistic studies of benzonitrile derivatives?
- Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions .
- Molecular Docking : Simulations with mycobacterial enzyme targets (e.g., InhA) identify binding modes for hydantoin derivatives, guiding rational design .
Q. How are data contradictions resolved in synthesis optimization?
- Case Study : Lower yields (10%) in fluorophenyl derivatives (e.g., compound 35 ) vs. higher yields (70–89%) in methoxyphenyl analogs (e.g., compound 184 ) highlight steric and electronic challenges. Adjusting reaction stoichiometry (e.g., excess α-bromo ketone) and temperature (RT vs. 50°C) mitigates these issues .
- Validation : Repetition under controlled conditions (e.g., inert atmosphere) and orthogonal characterization (e.g., HRMS) ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
